molecular formula C24H48ClNO2 B3396022 Cetyl tranexamate hydrochloride CAS No. 913541-96-5

Cetyl tranexamate hydrochloride

Cat. No.: B3396022
CAS No.: 913541-96-5
M. Wt: 418.1 g/mol
InChI Key: VQDLZTHFZDRHQR-UHFFFAOYSA-N
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Description

Cetyl tranexamate hydrochloride is a derivative of tranexamic acid, a third-generation bioactive compound known for its ability to prevent and soothe redness and dark spots on the skin. This compound is particularly valued in the cosmetic industry for its skin-lightening properties and its ability to deliver tranexamic acid into deeper layers of the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cetyl tranexamate hydrochloride typically involves the esterification of tranexamic acid with cetyl alcohol. This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cetyl tranexamate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while reduction can yield alcohols or other reduced compounds .

Scientific Research Applications

Cetyl tranexamate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cetyl tranexamate hydrochloride involves the inhibition of plasmin activity. Plasmin is an enzyme that plays a key role in the breakdown of fibrin, a protein involved in blood clotting. By inhibiting plasmin, this compound reduces inflammation and prevents the activation of melanocytes, which are responsible for producing melanin. This results in a more even skin tone and reduced hyperpigmentation .

Comparison with Similar Compounds

Cetyl tranexamate hydrochloride is compared with other similar compounds, such as:

Properties

IUPAC Name

hexadecyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-24(26)23-18-16-22(21-25)17-19-23;/h22-23H,2-21,25H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDLZTHFZDRHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1CCC(CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919798
Record name Hexadecyl 4-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913541-96-5
Record name Cetyl tranexamate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl 4-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETYL TRANEXAMATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112RI6G368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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